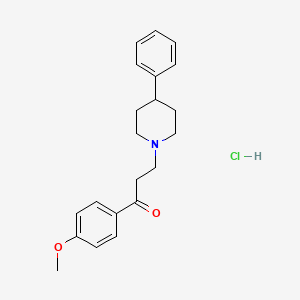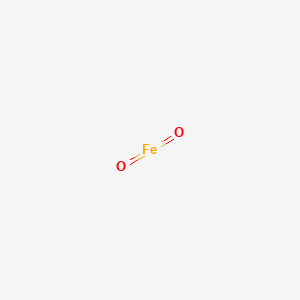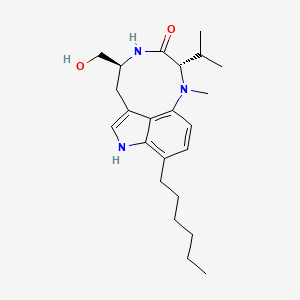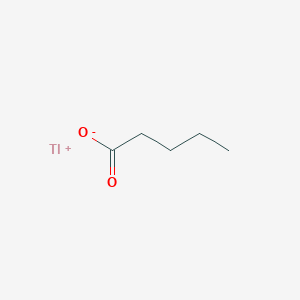
Thallium(1+) pentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thallium(1+) pentanoate is a chemical compound with the formula C₅H₉O₂Tl. It is a salt formed from thallium and pentanoic acid. Thallium is a heavy metal known for its toxicity and various industrial applications. Pentanoic acid, also known as valeric acid, is a carboxylic acid with a five-carbon chain. The combination of these two components results in this compound, which has unique properties and applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
Thallium(1+) pentanoate can be synthesized through the reaction of thallium(I) hydroxide with pentanoic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolving thallium(I) hydroxide in water to form a thallium(I) hydroxide solution.
- Adding pentanoic acid to the solution while stirring.
- Allowing the reaction to proceed at room temperature until the formation of this compound is complete.
- Isolating the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade thallium(I) hydroxide and pentanoic acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards.
化学反应分析
Types of Reactions
Thallium(1+) pentanoate undergoes various chemical reactions, including:
Oxidation: Thallium(I) can be oxidized to thallium(III) under specific conditions.
Reduction: Thallium(III) can be reduced back to thallium(I).
Substitution: The pentanoate group can be substituted with other ligands in certain reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorine.
Reduction: Reducing agents such as sulfur dioxide and hydrogen sulfide can be used.
Substitution: Ligands like halides (chloride, bromide, iodide) can replace the pentanoate group.
Major Products Formed
Oxidation: Thallium(III) compounds such as thallium(III) oxide.
Reduction: Thallium(I) compounds such as thallium(I) chloride.
Substitution: Thallium halides like thallium(I) chloride, thallium(I) bromide, and thallium(I) iodide.
科学研究应用
Thallium(1+) pentanoate has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving thallium’s effects on biological systems.
Medicine: Investigated for its potential use in diagnostic imaging and treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and compounds.
作用机制
Thallium(1+) pentanoate exerts its effects through the interaction of thallium ions with biological molecules. Thallium ions can mimic potassium ions, interfering with cellular processes such as energy production and ion transport. This leads to the inhibition of enzymes like Na+/K±ATPase, disrupting cellular homeostasis and causing toxicity.
相似化合物的比较
Similar Compounds
- Thallium(I) acetate
- Thallium(I) formate
- Thallium(I) propionate
Comparison
Thallium(1+) pentanoate is unique due to its specific pentanoate ligand, which imparts distinct chemical properties compared to other thallium(I) carboxylates. The length of the carbon chain in the pentanoate group influences the compound’s solubility, reactivity, and biological interactions.
属性
CAS 编号 |
34244-89-8 |
|---|---|
分子式 |
C5H9O2Tl |
分子量 |
305.51 g/mol |
IUPAC 名称 |
pentanoate;thallium(1+) |
InChI |
InChI=1S/C5H10O2.Tl/c1-2-3-4-5(6)7;/h2-4H2,1H3,(H,6,7);/q;+1/p-1 |
InChI 键 |
PSALHIODCWGMMB-UHFFFAOYSA-M |
规范 SMILES |
CCCCC(=O)[O-].[Tl+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B13745448.png)
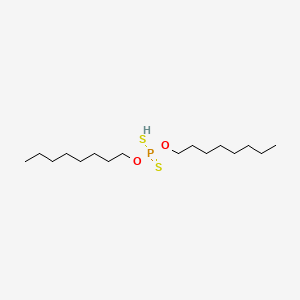
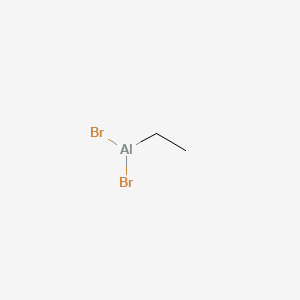

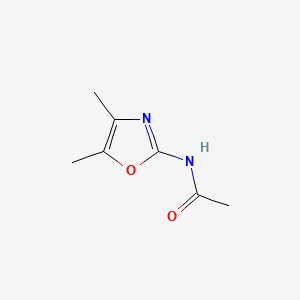

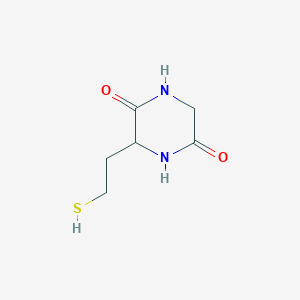
![4-Ethyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13745483.png)
![Methyl(2,3,4,5,6-pentahydroxyhexyl)azanium;2-[2,4,6-triiodo-3,5-bis(methylcarbamoyl)phenoxy]butanoate](/img/structure/B13745489.png)
![Benzenepropanamide, 3-[[2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-1-oxobutyl]amino]-N-(2-methoxyphenyl)-beta-oxo-](/img/structure/B13745492.png)

